molecular formula C15H22N4O B2738561 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one CAS No. 2097897-84-0

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one

Cat. No.: B2738561
CAS No.: 2097897-84-0
M. Wt: 274.368
InChI Key: SQRAIBVJHOUBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrrolidin-2-one scaffold linked to a pyridyl-piperazine moiety. The pyridin-2-ylpiperazine group is a recognized pharmacophore in the development of ligands for various central nervous system (CNS) targets . Similarly, the pyrrolidinone core is a privileged structure found in compounds with diverse biological activities. This molecular architecture suggests potential for investigating its activity as a protein kinase inhibitor, given that kinase inhibitors often incorporate nitrogen-containing heterocycles as key scaffolds . Researchers might also explore its utility as a building block for the synthesis of more complex, pharmaceutically active heterocycles . The compound's specific mechanism of action and binding affinity would be contingent upon the particular biological target under investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to fully characterize the compound's properties and biological profile.

Properties

IUPAC Name

1-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-17-11-13(10-15(17)20)12-18-6-8-19(9-7-18)14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAIBVJHOUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine ring.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one involves its interaction with molecular targets in the body. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolidin-2-one core distinguishes it from analogs with fused or larger heterocycles. Key comparisons include:

  • Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 44g, ): Core: A bicyclic pyrido-pyrimidinone system. Substituent Position: The [4-(pyridin-2-yl)piperazin-1-yl]methyl group is at position 8, whereas in the target compound, it is at position 4. Spatial positioning may alter steric interactions with targets .
  • Pyrazolo[3,4-d]pyrimidin-4-yloxy Derivatives (): Core: A tricyclic system with a pyrazole fused to pyrimidine. Methanesulfonylphenyl substituents in these derivatives improve solubility and metabolic stability .
  • Pyrimidin-2-amine Derivatives (): Core: Pyrimidine with an amine group.

Substituent Analysis

The [4-(pyridin-2-yl)piperazin-1-yl]methyl group is a critical structural feature. Comparisons with analogs include:

  • MK45 () :

    • Substituent : 3-Chloro-5-(trifluoromethyl)pyridin-2-yl on piperazine, with a thiophene group.
    • Impact : Fluorine and chlorine atoms increase lipophilicity and metabolic stability. The thiophene ring introduces sulfur-based interactions (e.g., van der Waals forces) .
  • EP 1 808 168 B1 Derivatives (): Substituent: Piperidinyl-methanone linked to pyrazolo-pyrimidine. Impact: The methanone group may reduce basicity compared to piperazine, altering pharmacokinetic profiles .
  • Pharmaceutical Standards (): Substituent: Fluorinated benzisoxazolyl groups on piperidine. This contrasts with the target compound’s pyridyl group, which may favor peripheral activity .

Pharmacokinetic and Physicochemical Considerations

  • Solubility: The pyrrolidin-2-one lactam may improve aqueous solubility over non-polar cores (e.g., pyrimidin-2-amine) due to hydrogen bonding .
  • Metabolic Stability : Piperazine-pyridyl groups are prone to CYP450-mediated oxidation. Fluorinated analogs (e.g., ) show enhanced stability, while the target compound may require structural optimization .
  • Bioavailability: Rigid cores (e.g., pyrido-pyrimidinone) may reduce conformational flexibility, improving oral absorption compared to flexible lactams .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrrolidin-2-one [4-(Pyridin-2-yl)piperazin-1-yl]methyl at C4 Lactam H-bonding, moderate rigidity
Compound 44g () Pyrido[3,4-d]pyrimidin-4(3H)-one [4-(Pyridin-2-yl)piperazin-1-yl]methyl at C8 Bicyclic rigidity, kinase-targeting potential
MK45 () Butan-1-one 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, thiophene Enhanced lipophilicity, CYP inhibition
EP 1 808 168 B1 Derivative () Pyrazolo[3,4-d]pyrimidin-4-yloxy Methanesulfonylphenyl, piperidinyl-methanone High solubility, sulfonyl group stability

Biological Activity

1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4C_{16}H_{22}N_{4}, featuring a pyrrolidine ring substituted with a piperazine moiety and a pyridine group. The structural characteristics contribute to its interaction with biological targets.

Research indicates that this compound exhibits activity against various biological targets, particularly in the context of antimalarial effects. It has been identified as a potent inhibitor of prolyl-tRNA synthetase (PRS), which is crucial for protein synthesis in Plasmodium species, the causative agents of malaria.

Antimalarial Activity

In a study focusing on the antimalarial properties of related compounds, this compound was evaluated for its efficacy against resistant strains of Plasmodium falciparum. The findings demonstrated:

  • IC50 Values : The compound exhibited low nanomolar activity (IC50 values around 10–30 nM) against various laboratory strains and clinical isolates.
  • Resistance Profile : There was no observed cross-resistance with other known antimalarials, indicating a unique mechanism of action.

These results suggest that this compound could serve as a promising candidate for further development in malaria treatment strategies .

Other Pharmacological Effects

Beyond its antimalarial properties, preliminary studies have hinted at additional biological activities, including:

  • Neuropharmacological Effects : The piperazine component may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • In Vivo Efficacy : In humanized SCID mouse models infected with P. falciparum, this compound demonstrated significant reduction in parasitemia levels, supporting its potential for oral administration in malaria therapy .
  • Selectivity Against Human Targets : Comparative assays indicated that while the compound inhibits Plasmodium PRS, it shows selectivity against the human orthologue, minimizing potential side effects .

Data Summary

Parameter Value
Molecular FormulaC16H22N4
IC50 Against P. falciparum10–30 nM
Resistance ProfileNo cross-resistance
In Vivo EfficacySignificant reduction in parasitemia

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one, and how can reaction conditions be adjusted to improve yield and purity?

The synthesis typically involves multi-step reactions, including alkylation of the pyrrolidin-2-one core with a pyridinylpiperazine derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization improves purity .
    Yield optimization may require iterative adjustments to stoichiometry and catalyst loading (e.g., K₂CO₃ for deprotonation) .

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the molecular structure and conformational dynamics of this compound?

  • ¹H/¹³C NMR : Assign signals to distinguish the pyrrolidin-2-one carbonyl (δ ~175 ppm) and pyridine protons (δ 7.0–8.5 ppm). Coupling patterns in the piperazine ring (δ 2.5–3.5 ppm) confirm substituent orientation .
  • IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H bonds (~3050 cm⁻¹) validate core functional groups .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .

Intermediate Research Questions

Q. What methodologies are recommended for evaluating the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to measure displacement potency (IC₅₀ values) .
  • Functional assays : Calcium flux or cAMP assays assess agonism/antagonism at GPCRs (e.g., α₁-adrenergic receptors) .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) for target engagement studies .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s binding affinity to neurological targets?

  • Docking software (AutoDock Vina, Schrödinger) : Simulate interactions with receptor active sites (e.g., serotonin 5-HT₁A). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the piperazine ring .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing biological activity?

  • Systematic substitution : Modify the pyridine ring (e.g., halogenation) or piperazine linker length to assess impacts on receptor selectivity .
  • Pharmacophore mapping : Overlay active/inactive analogs to define essential features (e.g., distance between pyrrolidinone carbonyl and pyridine nitrogen) .
  • In vivo efficacy : Test derivatives in rodent models (e.g., arrhythmia or anxiety assays) to correlate structural changes with therapeutic effects .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting receptor-binding affinities)?

  • Assay standardization : Control variables like cell line (CHO vs. HEK293), buffer pH, and incubation time .
  • Orthogonal validation : Confirm binding results using isothermal titration calorimetry (ITC) or fluorescence polarization .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for batch effects .

Methodological Challenges

Q. What strategies mitigate instability of the pyrrolidin-2-one core under physiological conditions?

  • Prodrug design : Introduce ester or amide prodrug moieties to enhance metabolic stability .
  • Formulation optimization : Use cyclodextrin encapsulation or lipid nanoparticles to improve solubility and half-life .

Q. How can researchers resolve spectral overlaps in complex mixtures during HPLC analysis?

  • Gradient elution : Combine reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 30 min) .
  • Mass spectrometry (LC-MS/MS) : Use selective ion monitoring (SIM) for precise quantification in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.